molecular formula C10H20ClN3 B12216946 ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12216946
M. Wt: 217.74 g/mol
InChI Key: NBLYWAHMYZIGGR-UHFFFAOYSA-N
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Description

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and isobutyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,3-diketones can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl and isobutyl groups may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Biological Activity

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole class of heterocyclic compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction with trace amine-associated receptors (TAARs), and other pharmacological effects.

Overview of Pyrazole Compounds

Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications. They exhibit a wide range of biological activities, including:

  • Anticancer : Many pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial : Some compounds demonstrate activity against various bacterial and fungal strains.
  • Anti-inflammatory : Certain derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
MDA-MB-231 (Breast)12.50Induction of apoptosis
HepG2 (Liver)3.79Cell cycle arrest and apoptosis
A549 (Lung)26.00Inhibition of growth via autophagy
NCI-H460 (Lung)0.39Induction of autophagy

The compound has been reported to exhibit significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent.

Interaction with Trace Amine-Associated Receptors (TAARs)

This compound acts as a partial agonist at human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in various neurological disorders, including schizophrenia and depression. The following table summarizes the pharmacological profile of this compound regarding its interaction with TAARs:

Parameter Value
EC50 at hTAAR10.18 µM
Agonistic ActivityPartial
Potential ApplicationsCNS disorders treatment

Research indicates that compounds acting on TAARs may offer therapeutic benefits with fewer side effects compared to traditional drugs targeting similar pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

  • Antitumor Activity : A study demonstrated that derivatives containing the pyrazole moiety significantly inhibited the growth of various cancer cell lines, suggesting their potential as effective anticancer agents .
  • Neuropharmacology : Research has shown that partial agonists at TAARs exhibit a richer pharmacological profile in vivo compared to full agonists, indicating that this compound may be suitable for treating CNS disorders with potentially reduced side effects .
  • Comparative Analysis : In vitro studies comparing this compound with other known pyrazole derivatives revealed that it possesses superior selectivity and potency against specific cancer cell lines while maintaining safety profiles suitable for further development .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-11-7-10-5-6-12-13(10)8-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H

InChI Key

NBLYWAHMYZIGGR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC(C)C.Cl

Origin of Product

United States

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